molecular formula C10H19N3 B1604020 N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine CAS No. 1007520-12-8

N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine

Cat. No. B1604020
M. Wt: 181.28 g/mol
InChI Key: NGQAVIYYCCTQAU-UHFFFAOYSA-N
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Description

“N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine” is a chemical compound with a molecular formula of C9H17N3 . It’s a type of pyrazole, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine” involves a pyrazole ring, which is a five-membered heterocycle derived from the parent pyrazole . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .


Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, which can influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

“N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine” has a molecular weight of 167.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been studied for their inhibitory effects on metal corrosion in acidic media. A study highlighted the efficiency of certain bipyrazole compounds in preventing iron corrosion in hydrochloric acid solutions, revealing that these compounds act as efficient corrosion inhibitors. The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 93% efficiency at specific concentrations. These inhibitors function by adsorbing onto the metal surface, following the Langmuir adsorption isotherm model, thereby providing a protective layer against corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Coordination Chemistry and Reactivity

Research into the coordination chemistry of pyrazole derivatives with metals has provided insights into the synthesis of new compounds with potential applications in catalysis and materials science. For example, the interaction of N-alkylaminopyrazole ligands with palladium(II) leads to the formation of complexes that have been characterized through various spectroscopic techniques, revealing the potential for these complexes in catalytic processes (Pañella et al., 2006).

Antitumor, Antifungal, and Antibacterial Activities

Pyrazole derivatives have been synthesized and characterized, with some showing significant biological activities. These activities include antitumor, antifungal, and antibacterial effects, highlighting the potential of pyrazole derivatives in medicinal chemistry and drug development. The structures of these compounds were elucidated through various analytical techniques, and their bioactivities were confirmed through experimental studies (Titi et al., 2020).

Analytical and Structural Studies

Pyrazole derivatives have also been the subject of analytical and structural studies to understand their chemical properties better and explore their potential applications. This includes the synthesis of platinum(II) and palladium(II) complexes with pyrazole ligands, which have been analyzed to understand the ligands' coordination behavior and the complexes' structural characteristics (Castellano et al., 2008).

properties

IUPAC Name

1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(2)13-9(4)10(6-11-5)8(3)12-13/h7,11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQAVIYYCCTQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629682
Record name 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-N-methylmethanamine

CAS RN

1007520-12-8
Record name 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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